

Adenosine 2',3'-cyclic phosphate signaling in mammalian cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenosine 2',3'-cyclic phosphate

Cat. No.: B1193899

[Get Quote](#)

An In-Depth Technical Guide to **Adenosine 2',3'-Cyclic Phosphate** (2',3'-cAMP) Signaling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 2',3'-cyclic monophosphate (2',3'-cAMP) is a non-canonical cyclic nucleotide that has emerged as a critical signaling molecule in mammalian cells, distinct from its well-studied isomer, 3',5'-cAMP. Primarily generated from the breakdown of RNA during cellular stress and injury, 2',3'-cAMP is a key component of the cellular stress response. Its signaling is predominantly characterized by the "2',3'-cAMP-adenosine pathway," where it is metabolized to the tissue-protective nucleoside, adenosine. This guide provides a comprehensive overview of the core aspects of 2',3'-cAMP signaling, including its synthesis, metabolism, physiological roles, and the experimental methodologies used for its investigation. While significant progress has been made in understanding this signaling molecule, key areas, particularly the identification of direct effector proteins beyond its metabolic enzymes and detailed kinetic data, remain active areas of research.

The Core of 2',3'-cAMP Signaling: Synthesis and Metabolism

Unlike 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclases, 2',3'-cAMP is a product of RNA degradation.[1][2] During cellular stress, such as ischemia, traumatic injury, or exposure to metabolic poisons, increased activity of various ribonucleases (RNases) on RNA substrates leads to the formation of 2',3'-cyclic phosphate termini on RNA fragments, which are then released as 2',3'-cNMPs, including 2',3'-cAMP.[1][2]

Once formed, intracellular 2',3'-cAMP can be actively transported out of the cell by multidrug resistance proteins (MRPs), such as MRP4 and MRP5.[3] The primary metabolic fate of 2',3'-cAMP is its conversion to adenosine through a two-step enzymatic process known as the 2',3'-cAMP-adenosine pathway.[1][4]

- **Hydrolysis to 2'-AMP and 3'-AMP:** The key enzyme in this pathway is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which hydrolyzes the 3'-phosphate bond of 2',3'-cAMP to produce adenosine 2'-monophosphate (2'-AMP).[4][5] Other phosphodiesterases may be responsible for the formation of adenosine 3'-monophosphate (3'-AMP), though this is less well-characterized in mammalian cells.[1]
- **Dephosphorylation to Adenosine:** Both 2'-AMP and 3'-AMP are then dephosphorylated to adenosine by various ecto- and endo-phosphatases.[1]

This pathway is significant as it converts a potential intracellular toxin into a broadly tissue-protective signaling molecule.[6]

Physiological and Pathophysiological Roles of 2',3'-cAMP

The signaling roles of 2',3'-cAMP are intrinsically linked to cellular stress and injury. Its effects can be broadly categorized into direct actions and the consequences of its conversion to adenosine.

- **Induction of Mitochondrial Permeability Transition:** High intracellular levels of 2',3'-cAMP are considered toxic and have been shown to facilitate the opening of the mitochondrial permeability transition pore (mPTP).[2][6][7] This can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to apoptosis and necrosis.[6][7]

- **Inhibition of Cell Proliferation:** Extracellular 2',3'-cAMP has been demonstrated to inhibit the proliferation of various cell types, including vascular smooth muscle cells and glomerular mesangial cells.[1][8] This effect is partly mediated by its conversion to adenosine and the subsequent activation of A₂B adenosine receptors.[8]
- **Role in the Nervous System:** In the brain, injury leads to a significant increase in extracellular 2',3'-cAMP.[6] The 2',3'-cAMP-adenosine pathway is active in astrocytes and microglia.[9] A deficiency in CNPase, the enzyme that metabolizes 2',3'-cAMP, is associated with increased susceptibility to brain injury, highlighting the importance of this pathway in neuroprotection.[6]
- **Involvement in Kidney Injury:** The kidney is a major site of 2',3'-cAMP production and metabolism, particularly during ischemic injury.[4] The 2',3'-cAMP-adenosine pathway is considered a protective mechanism in acute kidney injury by removing the potentially toxic 2',3'-cAMP and generating protective adenosine.[3][4]

Quantitative Data in 2',3'-cAMP Signaling

The following tables summarize the available quantitative data related to 2',3'-cAMP signaling. It is important to note that specific kinetic parameters for CNPase and binding affinities for effector proteins are not yet well-defined in the literature.

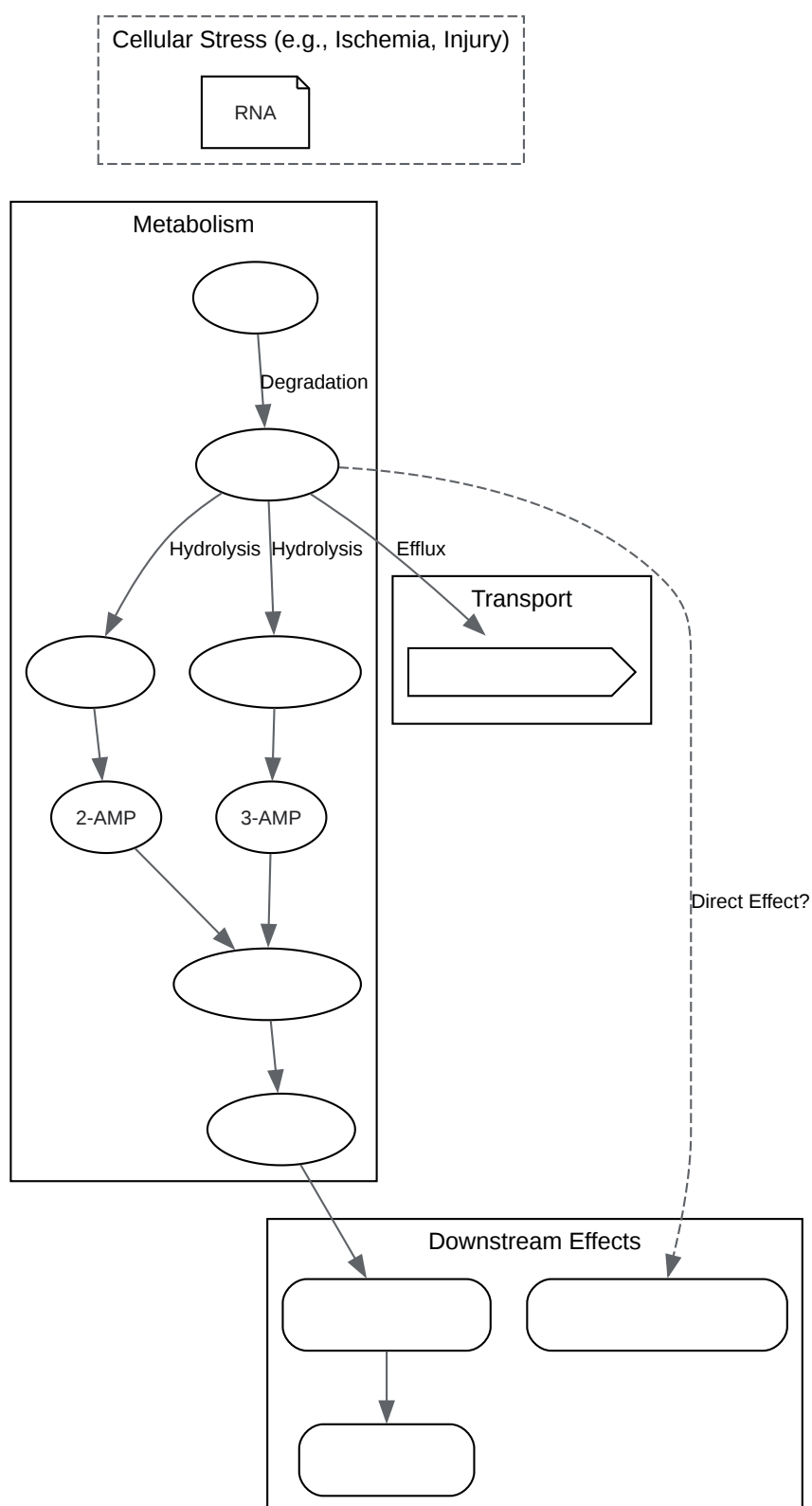
Parameter	Organism/Tissue	Condition	Value	Reference
Basal Secretion of 2',3'-cAMP	Rat Kidney (WKY)	Isolated, perfused	5.32 ± 1.97 ng/min/g kidney weight	[10]
Basal Secretion of 2',3'-cAMP	Rat Kidney (SHR)	Isolated, perfused	12.49 ± 2.14 ng/min/g kidney weight	[10]
Fold Increase in 2',3'-cAMP Secretion	Rat Kidney	Metabolic inhibition	~29-fold	[10]
Fold Increase in 2'-AMP Secretion	Rat Kidney	Metabolic inhibition	~10-fold	[10]
Fold Increase in 3'-AMP Secretion	Rat Kidney	Metabolic inhibition	~16-fold	[10]
Fold Increase in Adenosine Secretion	Rat Kidney	Metabolic inhibition	~4.2-fold	[10]

Parameter	Value	Reference
Km of PDE3 for 3',5'-cAMP	0.15–0.38 μM	[3]
Km of PDE10 for 3',5'-cAMP	0.05–0.2 μM	[3]
Km of PDE4 for 3',5'-cAMP	1.2–5.2 μM	[3]

Note: Kinetic data for CNPase with 2',3'-cAMP as a substrate is not currently available in the literature.

Signaling Pathways and Experimental Workflows

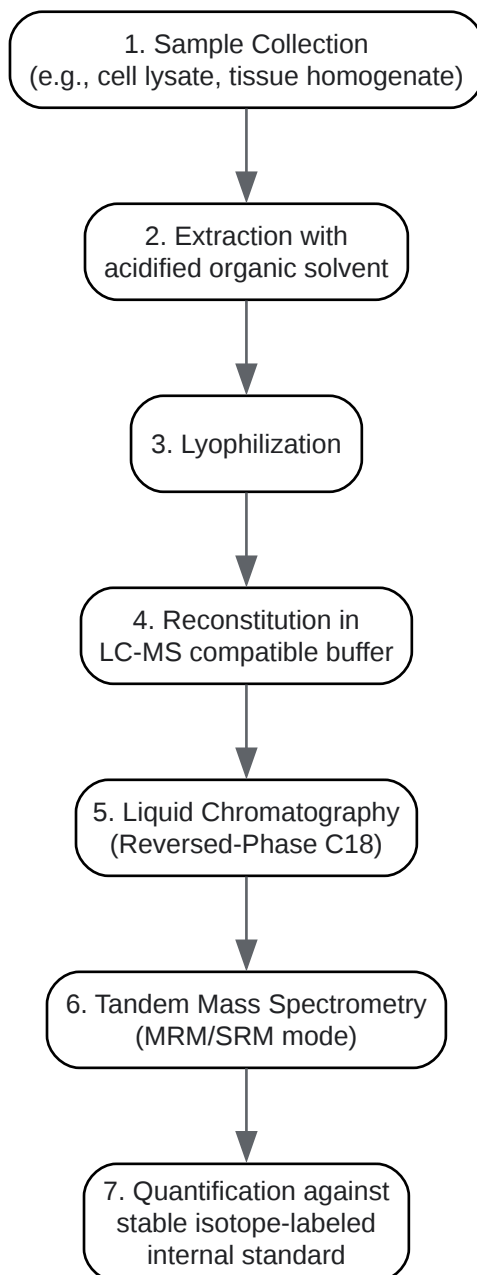
The 2',3'-cAMP-Adenosine Signaling Pathway



[Click to download full resolution via product page](#)

Figure 1: The 2',3'-cAMP-adenosine signaling pathway.

Experimental Workflow for Quantification of 2',3'-cAMP by LC-MS/MS



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Light Scattering from Intact Cells Reports Oxidative-Stress-Induced Mitochondrial Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2',3'-cAMP-adenosine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]
- 6. Discovery and Roles of 2',3'-cAMP in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Literature Review | Paper Digest [paperdigest.org]
- 8. researchgate.net [researchgate.net]
- 9. 2'-3'-Cyclic Nucleotide 3'-Phosphodiesterase Inhibition by Organometallic Vanadium Complexes: A Potential New Paradigm for Studying CNS Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adenosine 2',3'-cyclic phosphate signaling in mammalian cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193899#adenosine-2-3-cyclic-phosphate-signaling-in-mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com